molecular formula C16H23ClN2O2 B1397009 N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride CAS No. 1332531-30-2

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride

Cat. No. B1397009
M. Wt: 310.82 g/mol
InChI Key: CMLREFPUPJEVIS-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride” is a chemical compound with the CAS Number: 1306739-81-0 . Its molecular weight is 274.36 . The IUPAC name for this compound is N-cyclopropyl-3-(3-piperidinylmethoxy)benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O2/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.36 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride and its derivatives have been studied for their potential in anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) discovered that substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhances anti-AChE activity. This compound was notably effective in increasing acetylcholine content in the cerebral vortex and hippocampus of rats, pointing to its potential as an antidementia agent (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Research by Norman et al. (1996) on heterocyclic analogues of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride showed promise in the development of antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and for their ability to antagonize certain induced responses in mice, suggesting their potential application in treating psychosis (Norman et al., 1996).

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives. These compounds showed promising antibacterial activity against various bacterial strains. The study highlighted the potential of these compounds in developing new antibacterial agents (Khatiwora et al., 2013).

Serotonin 4 Receptor Agonist Activity

Several studies have evaluated N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives as serotonin 4 (5-HT4) receptor agonists. Sonda et al. (2003) synthesized derivatives that showed potential in increasing gastrointestinal motility, a critical factor in developing treatments for gastrointestinal disorders (Sonda et al., 2003).

Impact on Pharmacokinetics of ALK Inhibitors

Teffera et al. (2013) studied a compound structurally similar to N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride for its role in the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. This research is vital for understanding the metabolism and efficacy of drugs in cancer treatment (Teffera et al., 2013).

GPR40 Full Agonist for Type 2 Diabetes Mellitus

Furukawa et al. (2020) explored derivatives of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride as GPR40 full agonists. These compounds stimulated insulin secretion and improved glucose tolerance in diabetic rats, suggesting potential applications in treating type 2 diabetes mellitus (Furukawa et al., 2020).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12;/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLREFPUPJEVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC(=C2)C(=O)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamidehydrochloride

CAS RN

1332531-30-2
Record name Benzamide, N-cyclopropyl-3-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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